
Toxicarolisoflavone
説明
Toxicarolisoflavone is an isoflavone extracted from Derris trifoliata Lour . It is a natural product that belongs to the group of isoflavonoids . It is found in the plants Derris, Polyphylla, and Ovalifolia .
Molecular Structure Analysis
Toxicarolisoflavone contains a total of 55 bonds; 33 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 1 aromatic hydroxyl, and 5 ethers (aromatic) .
Physical And Chemical Properties Analysis
Toxicarolisoflavone is a powder with a molecular weight of 410.4 g/mol . Its chemical formula is C23H22O7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学的研究の応用
Understanding the Limitations of Animal Studies
Toxicarolisoflavone, like many other compounds, is often tested in animal models before clinical trials in humans. However, research by Norman (2019) highlights the limitations of animal studies in predicting human toxicity. This study emphasizes the need for alternative methods and models in pharmaceutical development, which could be relevant for the research of Toxicarolisoflavone (Norman, 2019).
PET Imaging in Drug Research
The application of Positron Emission Tomography (PET) in drug research, as discussed by Fowler et al. (1999), can be pivotal for understanding the pharmacokinetics and pharmacodynamics of compounds like Toxicarolisoflavone. PET imaging offers a non-invasive method to study drug action and metabolism in both animals and humans (Fowler et al., 1999).
Phytoconstituents and Pharmacological Reports
Dhawan et al. (2004) review the phyto-constituents and pharmacological reports of the genus Passiflora, which includes compounds similar to Toxicarolisoflavone. Their research sheds light on the potential CNS depressant properties and other therapeutic applications, offering insights into how Toxicarolisoflavone might be studied and applied (Dhawan et al., 2004).
Toxicogenomics and Clinical Toxicology
The study by Ferrer-Dufol and Menao-Guillén (2009) explores the connection between basic research in toxicogenomics and clinical toxicology. This research can provide a framework for understanding how Toxicarolisoflavone affects gene and protein expression related to toxicokinetic and toxicodynamic processes (Ferrer-Dufol & Menao-Guillén, 2009).
Antifungal Mechanisms
Hwang et al. (2012) investigated the antifungal mechanism of amentoflavone, a compound similar to Toxicarolisoflavone. Their findings on mitochondrial dysfunction and apoptosis in fungal cells could provide valuable insights into the potential antifungal applications of Toxicarolisoflavone (Hwang et al., 2012).
Riboflavin in Blood Products
Studies on riboflavin, like the one by Goodrich (2000), explore its use in pathogen inactivation in blood products. This research could inform potential applications of Toxicarolisoflavone in similar medical contexts, considering its structural and functional similarities (Goodrich, 2000).
特性
IUPAC Name |
5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIRAQXHOVJVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toxicarolisoflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



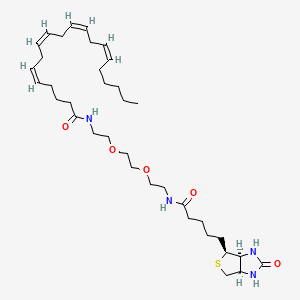
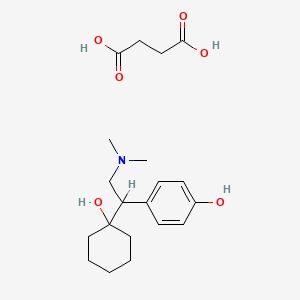
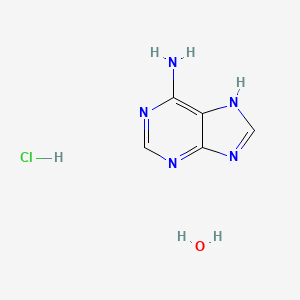

![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)
![1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene](/img/structure/B1663738.png)
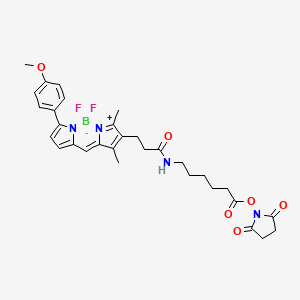
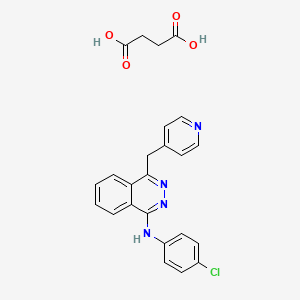
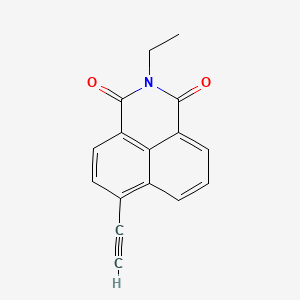
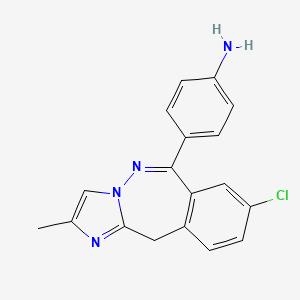
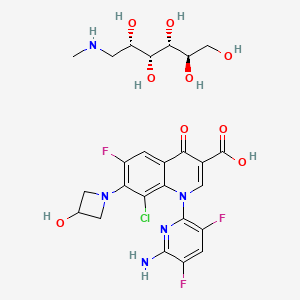
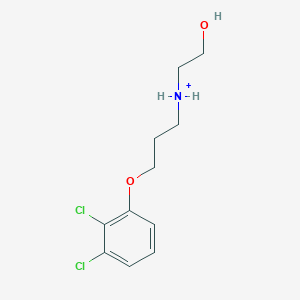
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)